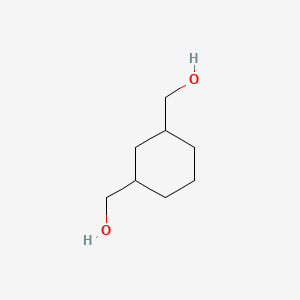

1,3-Cyclohexanedimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFFPXRDZKBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871047 | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-28-6 | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Isomeric Architecture of 1,3-Cyclohexanedimethanol (1,3-CHDM)

[1][2]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a cycloaliphatic diol critical to the polymer and coatings industries, serving as a glycol modifier to suppress crystallinity and improve impact resistance in polyesters.[1][2] Unlike its linear counterpart (1,4-CHDM), the 1,3-isomer introduces a structural "kink" that disrupts polymer chain packing, making it invaluable for amorphous copolyesters and high-solubility pharmaceutical intermediates.[1][2]

This guide provides a definitive analysis of the stereochemical isomers of 1,3-CHDM, their thermodynamic stability, synthesis protocols, and characterization methodologies.[1][2]

Part 1: Stereochemical Architecture

The stereochemistry of 1,3-CHDM is governed by the geometric relationship between the two hydroxymethyl (-CH₂OH) groups on the cyclohexane ring.[2] Unlike 1,4-disubstituted cyclohexanes, where the trans isomer is generally more stable, the 1,3-substitution pattern favors the cis configuration .[1]

The Isomer Landscape

The molecule exists as two configurational isomers, which further exist as conformational isomers (chair flips).[2]

A. Cis-1,3-Cyclohexanedimethanol (The Meso Compound)[1][2]

-

Configuration: Both hydroxymethyl groups are on the same side of the ring plane.[2]

-

Conformation: The cis isomer can adopt a diequatorial (e,e) or diaxial (a,a) conformation.[1][2]

-

Thermodynamics: The diequatorial (e,e) conformer is significantly more stable because it avoids the severe 1,3-diaxial steric strain present in the (a,a) form.[1]

-

-

Chirality: The molecule possesses a plane of symmetry passing through C2 and C5.[2] Therefore, it is achiral (meso) and optically inactive.[1][2]

B. Trans-1,3-Cyclohexanedimethanol (The Chiral Pair)[1][2]

-

Configuration: The hydroxymethyl groups are on opposite sides of the ring plane.[2]

-

Conformation: One group must be axial and the other equatorial (a,e).[1][2][3][4] A ring flip converts the axial group to equatorial and vice versa, resulting in an energetically equivalent (e,a) conformer.[1]

-

Chirality: The trans isomer lacks a plane of symmetry.[2][4] It possesses chiral centers at C1 and C3, existing as a pair of nonsuperimposable enantiomers: (1R,3R) and (1S,3S) .[1][2]

The "1,3-Stability Inversion"

Researchers familiar with 1,4-CHDM often assume the trans form is more stable.[1] In 1,3-CHDM, this is reversed:

| Isomer | Conformation | Stability Status | Reason |

| Cis-1,3 | Diequatorial (e,e) | Most Stable | Both bulky groups are equatorial; minimal steric strain.[1][2] |

| Trans-1,3 | Axial/Equatorial (a,e) | Less Stable | One bulky group is forced axial, causing 1,3-diaxial interactions.[1][2] |

Visualizing the Hierarchy

The following diagram illustrates the stereochemical taxonomy of 1,3-CHDM.

Figure 1: Stereochemical hierarchy of 1,3-CHDM, highlighting the thermodynamic preference for the cis-isomer.

Part 2: Synthesis & Separation Protocol

Synthesis typically involves the catalytic hydrogenation of dimethyl isophthalate (DMI).[1][2] This process yields a mixture of cis and trans isomers.[1][2] The following protocol outlines a self-validating workflow for synthesis and ratio determination.

Experimental Workflow: High-Pressure Hydrogenation

Objective: Synthesize 1,3-CHDM from Dimethyl Isophthalate (DMI) and determine the Cis/Trans ratio.

Reagents:

-

Catalyst: 5% Ru/C (Ruthenium on Carbon) or Copper Chromite (Adkins catalyst).[1][2] Note: Ru/C is preferred for lower toxicity and milder conditions.[2]

Protocol:

-

Reactor Loading:

-

Hydrogenation:

-

Work-up:

-

Cool to room temperature and vent H₂.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.[2] Safety: Do not let the dry catalyst cake contact air (pyrophoric risk); keep wet.[1][2]

-

Concentration: Remove solvent via rotary evaporation to yield crude 1,3-CHDM (viscous oil or waxy solid).[1][2]

-

-

Isomer Analysis (GC-FID):

Synthesis Pathway Diagram[5][6]

Figure 2: Two-stage hydrogenation mechanism (often occurring in one pot) converting aromatic DMI to aliphatic 1,3-CHDM.[1][2]

Part 3: Analytical Characterization[1][7]

Distinguishing the isomers requires precise analytical techniques.[2] NMR is the gold standard for structural validation.[2]

Nuclear Magnetic Resonance (NMR)

The chemical shift of the methine proton (H at C1/C3) is diagnostic.[1][2]

| Feature | Cis-1,3-CHDM | Trans-1,3-CHDM | Mechanistic Cause |

| Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) | Thermodynamic stability |

| ¹H NMR (CH-O) | δ ~1.5 - 1.8 ppm | δ ~1.8 - 2.1 ppm | Axial protons (in cis) are generally shielded compared to equatorial protons (in trans/axial mix).[1][2] |

| ¹³C NMR | Distinct shifts for C1/C3 | Distinct shifts for C1/C3 | Symmetry differences (Cis has fewer unique signals due to meso symmetry). |

Physical Properties[1][2][5][8]

-

Appearance: Waxy white solid or viscous liquid (supercooled).[1][2]

-

Melting Point: The mixture typically melts between 45–60°C .[2] Pure isomers are difficult to isolate but the cis isomer (higher symmetry) generally exhibits better packing than the racemic trans mixture, though the presence of H-bonding complicates this rule compared to simple alkanes.[2]

-

Solubility: Highly soluble in water, alcohols, and acetone due to the two primary hydroxyl groups.

Part 4: Industrial Significance[1][2]

Why 1,3-CHDM?

While 1,4-CHDM is the industry standard for PETG (glycol-modified PET), 1,3-CHDM offers unique advantages:

-

Crystallinity Suppression: The "kinked" 1,3-geometry disrupts polymer chain folding more effectively than the linear 1,4-geometry.[1][2] This is ideal for creating amorphous, high-clarity plastics .[1][2]

-

Solubility Enhancement: In drug delivery, 1,3-CHDM derivatives are explored as linkers to improve the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).[1][2]

-

Resin Viscosity: In coating applications, 1,3-CHDM based oligomers often exhibit lower viscosity than 1,4-analogues, aiding in flow and leveling.[1][2]

References

-

Eastman Chemical Company. (n.d.).[1][2] this compound (CHDM) Technical Data. Retrieved from [1][2]

-

PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for 1,3-disubstituted cyclohexane conformational analysis).

-

Bhattacharjee, S., et al. (2013).[1][2] One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol. Industrial & Engineering Chemistry Research. (Comparative hydrogenation methodology). Retrieved from [Link][1][2]

-

Wicks, Z. W., et al. (2007).[1][2] Organic Coatings: Science and Technology. Wiley.[1][2] (Application of cycloaliphatic diols in coatings).

1,3-bis(hydroxymethyl)cyclohexane chemical profile and structure

Chemical Profile, Synthesis, and Material Science Applications

Executive Summary: The "Meta" Advantage

1,3-Bis(hydroxymethyl)cyclohexane (1,3-CHDM) is a cycloaliphatic diol critical to the formulation of high-performance polyesters and polyurethanes. Unlike its para-substituted isomer (1,4-CHDM), which promotes high crystallinity and thermal resistance, 1,3-CHDM introduces a geometric "kink" into polymer backbones. This structural disruption lowers melt viscosity and crystallinity, significantly enhancing solubility and flexibility without sacrificing hydrolytic stability.

This guide provides a comprehensive technical profile of 1,3-CHDM, focusing on its stereochemical uniqueness, synthesis pathways, and application protocols.

Chemical Identity & Stereochemical Analysis[1]

Nomenclature and Identifiers

| Property | Data |

| IUPAC Name | 1,3-Cyclohexanedimethanol |

| Common Abbreviation | 1,3-CHDM |

| CAS Number (Mixture) | 1954-96-7 / 3971-28-6 |

| CAS Number (cis-isomer) | 5059-76-7 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

Stereochemistry: The Stability Inversion

A critical distinction between 1,3-CHDM and 1,4-CHDM lies in their conformational stability. In cyclohexane derivatives, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.[1]

-

1,4-CHDM: The trans isomer allows both hydroxymethyl groups to be equatorial (diequatorial). The cis isomer forces one group axial. Thus, trans-1,4 is the thermodynamically preferred high-melting isomer.

-

1,3-CHDM: The geometry is reversed.

-

Cis-1,3-CHDM: Both substituents can adopt the diequatorial (e,e) conformation.[1] This is the thermodynamically stable isomer.

-

Trans-1,3-CHDM: One substituent must be axial (a,e). This introduces steric instability.

-

Implication for Researchers: Commercial 1,3-CHDM is often a mixture, but the cis content dictates the thermodynamic stability. In polymer synthesis, the 1,3-geometry disrupts chain packing more effectively than the linear 1,4-geometry, leading to amorphous or semi-crystalline regions that improve resin solubility.

Physicochemical Profile

The following data represents the typical commercial mixture (cis/trans ratio varies by synthesis method).

| Property | Value | Note |

| Physical State | Viscous Liquid or Waxy Solid | Dependent on isomer ratio and purity. |

| Boiling Point | 286 °C (at 1013 hPa) | High boiling point requires vacuum for distillation. |

| Density | 1.04 g/cm³ (20 °C) | Slightly denser than water. |

| Flash Point | 160 °C | Open cup method. |

| Solubility | Soluble in water, alcohols | Hydroxyl groups provide high polarity. |

| pKa | ~15 | Typical of primary aliphatic alcohols. |

Synthesis & Manufacturing Pathways

The industrial production of 1,3-CHDM mirrors the terephthalic acid route but utilizes Isophthalic Acid (IPA) as the feedstock. The process involves a two-stage hydrogenation.

Reaction Workflow (DOT Diagram)

Figure 1: Industrial synthesis pathway from Isophthalic Acid to 1,3-CHDM via esterification and dual hydrogenation steps.

Causality in Catalyst Selection

-

Ring Hydrogenation (Step 2): Ruthenium (Ru) or Palladium (Pd) on Carbon is preferred over Nickel to prevent hydrogenolysis (cleavage) of the ester groups while saturating the aromatic ring.

-

Ester Reduction (Step 3): Copper Chromite (CuCr) is the standard industrial catalyst because it selectively reduces the ester functionality to alcohol without cleaving the C-C bonds of the cyclohexane ring.

Applications in Polymer Science[5]

1,3-CHDM is rarely used as a homopolymer monomer. Its primary utility is as a co-monomer to modify the properties of PET (Polyethylene Terephthalate) or PU (Polyurethane) systems.

The "Kink" Effect in Polyesters

Incorporating 1,3-CHDM into a polyester backbone disrupts the linearity provided by terephthalic acid and ethylene glycol.

-

Mechanism: The 1,3-substitution angle (approx 120°) prevents the polymer chains from packing tightly.

-

Result:

-

Reduced Crystallinity: The polymer becomes more amorphous.

-

Lower Tg (Glass Transition): Improves impact resistance.

-

Enhanced Solubility: Critical for solvent-borne coatings where the resin must dissolve in common solvents (e.g., xylene, aromatic naphtha).

-

Application Logic Flow

Figure 2: Mechanistic impact of 1,3-CHDM on polymer properties, highlighting the structural disruption leading to solubility.

Experimental Protocol: Polyester Resin Synthesis

Objective: Synthesize a saturated polyester resin for coating applications using 1,3-CHDM to improve flexibility.

Safety Prerequisite: 1,3-CHDM causes serious eye damage.[2] Wear chemical splash goggles and a face shield. Work in a fume hood.

Materials

-

Diol: this compound (0.6 mol)

-

Diol: Neopentyl Glycol (NPG) (0.4 mol) - Used to balance hardness.

-

Diacid: Isophthalic Acid (1.0 mol)

-

Catalyst: Fascat 4100 (Butylstannoic acid) - 0.1% w/w.

Methodology

-

Charging: Load 1,3-CHDM, NPG, and Fascat 4100 into a 1L four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed distillation column (to separate water).

-

Melt Phase: Heat the mixture to 150°C under a slow nitrogen stream until the diols are molten.

-

Acid Addition: Add Isophthalic Acid while stirring.

-

Esterification (First Stage):

-

Increase temperature to 200°C at a rate of 10°C/30 min.

-

Monitor water evolution.[3] The theoretical water loss is 2.0 moles.

-

Maintain the column head temperature below 100°C to prevent glycol loss.

-

-

Vacuum Finishing (Second Stage):

-

Once the acid number drops below 20 mg KOH/g, apply vacuum gradually (down to 50 mmHg).

-

Hold at 220°C until the target viscosity or acid number (<5 mg KOH/g) is reached.

-

-

Discharge: Cool to 150°C and discharge the resin into a PTFE-lined tray or dissolve immediately in solvent (e.g., Aromatic 100) if making a solution resin.

Validation Check: The resulting resin should be clear and transparent. Haze indicates unreacted acid or incompatibility.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3971-28-6, 1,3-Bis(hydroxymethyl)cyclohexane. Retrieved from [Link]

- Eastman Chemical Company.Cyclohexanedimethanol (CHDM) Technical Data Sheets. (General reference for CHDM isomer properties in polyesters).

- Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).Organic Coatings: Science and Technology. Wiley-Interscience.

-

LookChem. 1,3-Bis(hydroxymethyl)cyclohexane Physical Properties. Retrieved from [Link]

Sources

Technical Monograph: 1,3-Cyclohexanedimethanol (CAS 3971-28-6)

[1]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) , identified by CAS Registry Number 3971-28-6 , is a cycloaliphatic diol characterized by two hydroxymethyl groups attached to a cyclohexane ring at the 1 and 3 positions.[1] Unlike its more ubiquitous isomer 1,4-cyclohexanedimethanol (1,4-CHDM), the 1,3-isomer offers unique conformational properties due to its meta-substitution pattern, influencing the flexibility and crystallization kinetics of derived polymers.

This guide provides a comprehensive technical analysis of 1,3-CHDM, focusing on its physicochemical profile, synthesis pathways, and utility in pharmaceutical polymer engineering. It serves as a critical resource for researchers optimizing polyester scaffolds for drug delivery and medicinal chemists utilizing cycloalkane linkers.

Part 1: Chemical Identity & Structural Analysis

The molecule exists as a mixture of cis and trans diastereomers.[2] The spatial arrangement of the hydroxymethyl groups dictates the physical state and reactivity ratios in polymerization.

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Synonyms | 1,3-Bis(hydroxymethyl)cyclohexane; Cyclohexane-1,3-diyldimethanol |

| CAS Number | 3971-28-6 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | OCC1CCCC(CO)C1 |

| InChI Key | LUSFFPXRDZKBMF-UHFFFAOYSA-N |

Stereochemistry

-

Cis-isomer: Both hydroxymethyl groups are on the same side of the ring (typically axial/equatorial in the chair conformation to relieve strain).

-

Trans-isomer: Hydroxymethyl groups are on opposite sides.

-

Note: Commercial grades are often supplied as a mixture of isomers, which suppresses the melting point and maintains a liquid state at ambient temperatures, unlike the pure crystalline isomers.

Part 2: Physicochemical Profile[7][8]

The following data consolidates experimental values and high-confidence predictive models. Note that specific values (e.g., Boiling Point) can vary based on the cis:trans ratio of the sample.

| Property | Value / Range | Context |

| Physical State | Viscous Liquid or Waxy Solid | Dependent on isomer ratio; pure isomers are solids. |

| Boiling Point | ~223 °C (Predicted) | Experimental data often conflated with 1,4-isomer (283°C). 1,3-isomer is generally more volatile. |

| Density | 1.036 g/cm³ | At 25 °C. |

| Solubility (Water) | Miscible | High hydrophilicity due to two primary hydroxyl groups. |

| LogP (Octanol/Water) | 0.8 – 1.14 | Indicates moderate lipophilicity; suitable for traversing biological membranes if used as a prodrug moiety. |

| Vapor Pressure | ~0.0007 mmHg | At 25 °C; low volatility.[3] |

| Refractive Index | 1.491 | Useful for purity assessment via refractometry. |

| pKa | ~14.8 | Typical of primary aliphatic alcohols. |

Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of 1,3-CHDM mirrors that of the 1,4-isomer but utilizes isophthalic acid derivatives as the starting material. The process involves a two-stage reduction to ensure saturation of the aromatic ring and reduction of the ester functionalities.

Mechanistic Pathway

The synthesis proceeds via the hydrogenation of dimethyl isophthalate (DMIP). This route is preferred over direct acid hydrogenation to mitigate catalyst poisoning and corrosion.

Figure 1: Industrial synthesis pathway from Isophthalic Acid to this compound via esterification and sequential hydrogenation.

Laboratory Synthesis Protocol (Catalytic Hydrogenation)

For research-scale preparation from Dimethyl Isophthalate (DMIP).

Reagents:

-

Dimethyl Isophthalate (DMIP)

-

Catalyst: Copper Chromite (CuCr₂O₄) or Ruthenium on Carbon (Ru/C)

-

Solvent: Methanol or solvent-free (neat)

Procedure:

-

Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with DMIP and catalyst (typically 1-5 wt% relative to substrate).

-

Purging: Purge the reactor three times with Nitrogen (N₂) to remove oxygen, followed by three times with Hydrogen (H₂).

-

Reaction: Pressurize with H₂ to 200–300 bar (20–30 MPa). Heat the system to 200–250 °C .

-

Monitoring: Monitor pressure drop indicating H₂ consumption. Reaction is complete when pressure stabilizes.

-

Work-up: Cool to room temperature. Vent excess H₂. Filter the catalyst (can be pyrophoric; keep wet).

-

Purification: Distill the filtrate under reduced pressure to isolate 1,3-CHDM.

Part 4: Applications in Drug Development[11]

While often overshadowed by the 1,4-isomer, 1,3-CHDM occupies a specific niche in pharmaceutical sciences, particularly in polymer therapeutics and structure-based drug design .

Polymeric Excipients & Drug Delivery

1,3-CHDM is used as a monomer in the synthesis of amorphous polyesters .

-

Conformational Disorder: The meta-linkage introduces a "kink" in the polymer backbone, unlike the linear para-linkage of 1,4-CHDM. This reduces crystallinity, improving the solubility and biodegradation rates of the resulting polyester.

-

Hydrolytic Stability: The cyclohexane ring provides steric protection to the adjacent ester bonds, offering better stability against hydrolysis compared to linear aliphatic diols (e.g., ethylene glycol). This is critical for sustained-release implants.

Bioisosteric Linker

In medicinal chemistry, the 1,3-cyclohexane scaffold serves as a rigid bioisostere for meta-phenyl rings.

-

Advantage: It maintains the bond angle and distance of a phenyl ring but increases saturation (Fsp³ character), which can improve solubility and reduce metabolic liability (avoiding formation of toxic quinones).

-

Functionality: The two primary hydroxyl groups allow for easy conjugation to pharmacophores, acting as a spacer in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Figure 2: Functional applications of 1,3-CHDM in polymer engineering and medicinal chemistry.

Part 5: Analytical Characterization

To validate the identity and purity of CAS 3971-28-6, the following analytical signatures are standard.

Proton NMR (¹H-NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

δ 3.4 – 3.6 ppm: Doublet (or multiplet) corresponding to the methylene protons adjacent to the hydroxyl group (-CH ₂OH). The splitting pattern differentiates cis (often more shielded) and trans isomers.

-

δ 0.8 – 1.9 ppm: Multiplets corresponding to the cyclohexane ring protons.

-

GC-MS (Gas Chromatography-Mass Spectrometry)

-

Derivatization: Often derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve volatility.

-

Fragmentation: Look for loss of -CH₂OH (M-31) or the derivatized equivalent.

-

Isomer Separation: Capillary columns (e.g., DB-5 or DB-Wax) can resolve the cis and trans isomers, appearing as two distinct peaks with identical mass spectra.

Part 6: Safety & Handling

GHS Classification:

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Inhalation: Although volatility is low, operations involving heating or mist generation should be conducted in a fume hood to prevent respiratory irritation.

-

Storage: Store in a cool, dry place. The compound is hygroscopic; keep containers tightly sealed to prevent water absorption which can affect stoichiometric calculations in polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107204, this compound. Retrieved from [Link]

-

Common Chemistry. CAS Registry Number 3971-28-6. American Chemical Society. Retrieved from [Link]

-

Eastman Chemical Company. Technical Data Sheet: Cyclohexanedimethanol (CHDM).[7] (General reference for CHDM isomer properties and polymer applications).

-

LookChem. 1,3-bis(hydroxymethyl)cyclohexane Product Information. Retrieved from [Link]

- Bertolini, G., et al. (2000). New synthetic route to this compound. Journal of Organic Chemistry.

Sources

- 1. This compound | C8H16O2 | CID 107204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 3. Cas 3971-28-6,1,3-bis(hydroxymethyl)cyclohexane | lookchem [lookchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Unlocking the Stereochemical Potential of 1,3-Cyclohexanedimethanol (1,3-CHDM)

[1]

Executive Summary

While 1,4-Cyclohexanedimethanol (1,4-CHDM) dominates the polyester market as the backbone of PETG and PCTA, its structural isomer, 1,3-Cyclohexanedimethanol (1,3-CHDM) , remains a critical yet under-discussed stereochemical modifier.[1][2] Unlike its highly crystalline 1,4-counterpart, 1,3-CHDM acts as a "crystallinity disruptor" and "viscosity depressant."[1][2] This guide explores the molecular architecture of 1,3-CHDM, its synthesis from isophthalic acid derivatives, and its pivotal role in formulating high-solids coatings and amorphous medical-grade polymers.[1]

Part 1: Molecular Architecture & Stereochemistry[2]

The distinct utility of 1,3-CHDM arises from its conformational behavior, which differs fundamentally from the 1,4-isomer.[1] Understanding this is prerequisite to exploiting its properties in polymer design.[2]

Conformational Analysis: The "Liquid" Isomer

Cyclohexane derivatives strive to maximize substituents in the equatorial position to minimize 1,3-diaxial strain.

-

1,4-CHDM: The trans-isomer allows both hydroxymethyl groups to be equatorial (

), making it the thermodynamically stable and highly crystalline form (mp ~67°C).[1]

This lower symmetry and the presence of the

Visualization of Stereochemical Stability

The following diagram illustrates the energetic favorability of the conformers.

Caption: Stereochemical stability comparison. Note that trans-1,3-CHDM forces an axial substituent, disrupting crystallinity.[1]

Part 2: Synthesis & Manufacturing[2][4]

Synthesis of 1,3-CHDM parallels that of 1,4-CHDM but utilizes Isophthalic Acid (IPA) or Dimethyl Isophthalate (DMI) as the feedstock rather than Terephthalic Acid (TPA).[1][2]

The Hydrogenation Pathway

The industrial route involves a two-step hydrogenation or a direct reduction of the dicarboxylic acid.

-

Esterification (Optional): IPA is converted to DMI to lower the melting point and improve solubility.

-

Ring Hydrogenation: DMI is hydrogenated over a Pd or Ru catalyst to form Dimethyl-1,3-Cyclohexanedicarboxylate (1,3-DMCD).[2]

-

Carbonyl Reduction: The ester groups are reduced to hydroxyl groups using a Copper Chromite or specialized Ru/Sn catalyst.[2]

Process Flow Diagram

Caption: Industrial synthesis pathway from Isophthalic Acid to 1,3-CHDM via DMCD intermediate.

Part 3: Polymer Applications & Engineering[1][5]

1,3-CHDM is rarely used as a homopolymer building block.[2] Its power lies in copolymerization .[2] By replacing a fraction of ethylene glycol or 1,4-CHDM with 1,3-CHDM, researchers can fine-tune the thermal and mechanical properties of the resin.[1]

Comparative Properties: 1,3- vs 1,4-CHDM

The table below highlights why a formulator would choose 1,3-CHDM.

| Property | 1,4-CHDM (Standard) | 1,3-CHDM (Modifier) | Effect in Polymer |

| Physical State | Solid (mp 43-67°C) | Liquid / Waxy Solid | Easier handling in liquid feeds |

| Conformation | Linear, Symmetrical | Kinked, Asymmetrical | Reduces chain packing efficiency |

| Crystallinity | High | Low / Amorphous | Improves transparency; lowers Tm |

| Melt Viscosity | High | Low | Improves flow in molds/coatings |

| Solubility | Moderate | High | Enables high-solids formulations |

High-Solids Coatings (The "UNOXOL" Strategy)

In the coatings industry, reducing Volatile Organic Compounds (VOCs) is paramount.[2] High-solids coatings require resins with low intrinsic viscosity so they can be sprayed without excessive solvent.[2]

-

Mechanism: The "kinked" structure of 1,3-CHDM prevents the polyester backbone from aligning. This reduces intermolecular friction in the melt/solution state.[2]

-

Result: A polyester made with a 1,3/1,4-CHDM mixture can be formulated at 70-80% solids, whereas a pure 1,4-CHDM resin might solidify or require more solvent.[1][2]

Medical & Optical Plastics (PETG/PCTA)

In drug delivery devices (e.g., blister packs, connectors), clarity and toughness are critical.[1][2]

Part 4: Experimental Protocols

Protocol A: Melt Polymerization of 1,3-CHDM Modified Polyester

Objective: Synthesize an amorphous copolyester resin suitable for coating applications.[2]

Materials:

-

This compound (1,3-CHDM): 0.6 mol[1]

-

Neopentyl Glycol (NPG): 0.5 mol (Excess to drive reaction)[1][2]

Step-by-Step Workflow:

-

Transesterification (Stage 1):

-

Charge DMT, 1,3-CHDM, NPG, and catalyst into a reactor equipped with a packed column, condenser, and nitrogen inlet.[1][2]

-

Heat to 160–190°C under continuous nitrogen flow.[2]

-

Methanol will evolve.[2] Maintain temperature until theoretical methanol yield is collected (approx. 2-4 hours).

-

Note: 1,3-CHDM has a higher boiling point than ethylene glycol, reducing loss, but ensure the column temperature does not exceed 100°C to prevent diol loss.[1]

-

-

Polycondensation (Stage 2):

-

Increase temperature to 220–240°C .

-

Apply vacuum gradually to < 1 mmHg (Torr) over 1 hour to prevent bumping.[2]

-

Hold at max vacuum and temperature.[2] The reaction is driven by the removal of excess glycol.[2]

-

Endpoint: Monitor torque (viscosity).[2] Stop when desired intrinsic viscosity (IV ~0.5 dL/g) is reached.[2]

-

-

Discharge:

-

Pressurize with nitrogen and extrude the resin onto a cooling belt or water bath.[2]

-

Protocol B: Isomer Ratio Determination via 13C-NMR

Objective: Verify the cis/trans ratio of the 1,3-CHDM raw material.[3][4][5]

-

Sample Prep: Dissolve 50 mg of 1,3-CHDM in 0.6 mL of DMSO-d6.

-

Acquisition: Run quantitative 13C-NMR (inverse gated decoupling to suppress NOE).

-

Analysis:

-

cis-1,3-CHDM: Carbons C1/C3 (bearing hydroxymethyl) appear upfield due to

-gauche effect if axial, but in the stable diequatorial form, they are distinct.[1][2] Look for symmetry signals. -

trans-1,3-CHDM: The lack of symmetry and axial/equatorial split results in distinct shifts for the ring carbons compared to the cis isomer.

-

Reference: The hydroxymethyl carbon (-CH2OH) typically resonates at ~66-68 ppm .[2] Integration of the distinct -CH2OH peaks for cis vs trans provides the molar ratio.[2]

-

References

-

Eastman Chemical Company. (2013).[2][6] Process for the preparation of this compound from isophthalic acid. US Patent 10,597,344 B2.[2] Link

-

Dow Global Technologies. (2009).[2] UNOXOL™ Diol: A New Liquid Cycloaliphatic Diol for Coatings Applications.[2][5] Technical Data Sheet. Link

-

Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).[1][2] Organic Coatings: Science and Technology. Wiley-Interscience.[2] (Detailed discussion on high-solids polyester mechanics).

-

Turner, S. R., et al. (2001).[1][2] Polyesters derived from 1,3-propanediol and this compound.[1][2] Macromolecules. Link[1][2]

-

PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6919489B1 - Process for a cyclohexanedimethanol using raney metal catalysts - Google Patents [patents.google.com]

safety, handling, and toxicity of 1,3-Cyclohexanedimethanol in a laboratory setting

[1][2]

Substance Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a cycloaliphatic diol used primarily as a specialized crosslinking agent in polymer synthesis and as an intermediate in pharmaceutical drug development.[1][2] Its structure features two hydroxymethyl groups at the meta- positions, creating cis and trans stereoisomers that influence its physical state and reactivity.[1][2]

Table 1: Physicochemical Properties (CAS 3971-28-6)[1][2][8]

| Property | Value | Relevance to Safety |

| Molecular Formula | C₈H₁₆O₂ | — |

| Molecular Weight | 144.21 g/mol | — |

| Physical State | Viscous Liquid or Waxy Solid | Handling requires heating/melting; spill cleanup varies by state.[1][2] |

| Boiling Point | ~274°C (760 mmHg) | Low volatility at room temp; high thermal stability.[1] |

| Flash Point | 131.5°C (Closed Cup) | Class IIIB Combustible Liquid .[1][2] Low fire risk under normal conditions.[1][2][3] |

| Vapor Pressure | 0.0007 mmHg (25°C) | Inhalation risk is low unless heated or aerosolized.[1][2] |

| Density | 1.036 g/cm³ | Slightly denser than water; sinks in aqueous spills.[1] |

| Solubility | Soluble in water, alcohols | Readily absorbed through mucous membranes; easy aqueous cleanup.[1][2] |

Toxicological Assessment

The toxicological profile of 1,3-CHDM is characterized by low acute systemic toxicity but significant local irritation potential , particularly to the eyes.[1][2]

Acute Toxicity (Systemic)[1][2]

-

Oral (Rat): LD50 > 2,000 mg/kg (Based on read-across from 1,4-CHDM).[1][2][4][5]

-

Inhalation: Low risk due to low vapor pressure.[1][2] However, exposure to mists/aerosols generated during high-temperature processing can cause respiratory distress.[1][2]

Local Effects (Critical Hazards)

Regulatory notifications (ECHA C&L Inventory) highlight a more severe eye hazard profile for the 1,3-isomer compared to general aliphatic diols.[1][2]

-

Eye Damage (Category 1 - H318):

-

Skin Irritation (Category 2 - H315): Causes moderate skin irritation upon prolonged contact.[1][2] Defatting of skin may occur.[1][2][6][7]

-

Respiratory Irritation (STOT SE 3 - H335): Vapors generated at high temperatures (>100°C) irritate the upper respiratory tract.[1][2]

Chronic & Long-Term Toxicity[1][2]

Risk Management & Handling Protocols

Hierarchy of Controls

-

Elimination/Substitution: Use automated dosing systems to prevent splash risks.[1][2]

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

| PPE Category | Requirement | Technical Justification |

| Eye Protection | Chemical Splash Goggles + Face Shield | Critical: Safety glasses are insufficient due to H318 (Severe Eye Damage) risk.[1][2] |

| Hand Protection | Nitrile Gloves (min 0.11mm thick) | Excellent resistance to aliphatic alcohols.[1][2] Change every 120 mins. |

| Respiratory | Type A (Organic Vapor) Respirator | Required only if aerosolizing or heating outside a fume hood.[1][2] |

| Body | Standard Lab Coat | Prevents skin contact; apron recommended for bulk transfer.[1][2] |

Safe Handling Workflow (Visualized)

The following diagram outlines the decision logic for handling 1,3-CHDM, emphasizing the critical "Stop/Go" points based on temperature and physical state.

Figure 1: Decision logic for safe handling of 1,3-CHDM. Note the mandatory fume hood requirement for heated operations due to respiratory irritation risks.[2]

Emergency Response Protocols

Ocular Exposure (Critical)

Immediate Action is Vital. The high viscosity of the substance can make it difficult to flush out.[1][2]

-

Do not rub eyes.

-

Immediately flush with tepid water or saline for minimum 30 minutes .[1][2]

-

Lift eyelids forcibly to ensure irrigation of the fornices.[1][2]

-

Seek immediate medical attention from an ophthalmologist. Cite "Risk of Serious Eye Damage (H318)."[1][2][4][6]

Skin Contact[1][2][14]

Spills & Releases[1][2]

Experimental Protocol: Synthesis of 1,3-CHDM Polyester (Example)

Objective: Use 1,3-CHDM as a glycol modifier to reduce crystallinity in a polyester resin.

-

Preparation:

-

Calculate stoichiometry (typically 1.05:1 diol:diacid ratio).[1]

-

Safety Check: Verify eyewash station functionality before starting.

-

-

Charging:

-

Reaction (Esterification):

-

Vacuum Stage:

References

-

European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: this compound (CAS 3971-28-6).[1][2][9] Retrieved from [Link][1][2]

-

PubChem. (2025).[1][2] Compound Summary: this compound (CID 107204).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

OECD SIDS. (2008).[1][2] SIDS Initial Assessment Report for 1,4-Cyclohexanedimethanol (CAS 105-08-8).[1][2] (Used for read-across toxicity data).[1] Retrieved from [Link][1][2][4]

Sources

- 1. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpachem.com [cpachem.com]

- 3. carlroth.com [carlroth.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM) - Oreate AI Blog [oreateai.com]

- 6. This compound | C8H16O2 | CID 107204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Cyclohexanedimethanol (CHDM): Synthetic Evolution, Stereochemical Control, and Pharmaceutical Material Applications

Executive Summary

1,4-Cyclohexanedimethanol (CHDM) represents a pivotal shift in polymer chemistry, marking the transition from purely aromatic polyesters to cycloaliphatic-modified systems with superior thermal and hydrolytic stability. First industrialized by Eastman Kodak in the late 1950s, CHDM is the critical glycolic monomer in PETG (polyethylene terephthalate glycol) and PCT (polycyclohexylenedimethylene terephthalate). For drug development professionals, CHDM is not merely an industrial feedstock but a fundamental building block for medical-grade polymers required in sterile packaging, microfluidic devices, and long-acting drug delivery depots. This guide analyzes the synthetic history, stereochemical thermodynamics, and material science governing CHDM utility.

The Genesis: From Photography to Polyester

The discovery of CHDM was driven by the need for high-performance fibers that could surpass the thermal limitations of standard PET. In the 1950s, researchers at Eastman Kodak , led by C.J. Kibler , A. Bell , and J.G. Smith , investigated the hydrogenation of terephthalate derivatives.

Their seminal work, culminating in U.S. Patent 2,917,549 (1959) , demonstrated that hydrogenating dimethyl terephthalate (DMT) yielded a glycol that, when polymerized, produced fibers with a higher melting point and better hydrolytic resistance than PET. This was a critical advancement for the chemical industry, establishing the "Eastman Process" as the gold standard for cycloaliphatic diol production.

Synthetic Pathways & Catalytic Evolution

The industrial synthesis of CHDM is a two-step hydrogenation process starting from Dimethyl Terephthalate (DMT).[1][2] The reaction requires precise catalytic control to manage the aromatic ring reduction without hydrogenolysis of the ester groups (before the final reduction).

The Reaction Mechanism

The transformation involves the saturation of the aromatic ring followed by the reduction of the ester functionalities to primary alcohols.

-

Ring Hydrogenation: DMT is reduced to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Ester Reduction: DMCD is further reduced to 1,4-CHDM.

Catalyst Selection Strategy

-

Copper Chromite (Adkins Catalyst): Historically the standard for ester reduction. It is robust but requires high pressures (3000–5000 psi) and temperatures (250°C).

-

Noble Metals (Ru/C, Pd/C): Modern processes often employ Ruthenium or Palladium on carbon for the initial ring hydrogenation due to higher activity at lower temperatures, reducing energy costs.

-

Trimetallic Systems (Ru-Pt-Sn): Recent advancements utilize trimetallic clusters to allow "one-pot" synthesis, though industrial scalability often favors the two-step method to control isomer ratios.

Visualization of Synthetic Pathway

Figure 1: Step-wise hydrogenation pathway from DMT to CHDM, highlighting critical intermediates.

Stereochemistry: The Cis/Trans Battle

The physical properties of CHDM—and the polymers derived from it—are dictated by its stereochemistry. The cyclohexane ring can exist in cis or trans configurations.[3][4][5]

-

Trans-CHDM: The hydroxymethyl groups are on opposite sides of the ring (equatorial-equatorial). This linear configuration packs efficiently, leading to higher melting points (approx. 67°C) and higher glass transition temperatures (

) in polymers. -

Cis-CHDM: The groups are on the same side (axial-equatorial). This creates a "kinked" structure, lowering the melting point (approx. 43°C) and reducing crystallinity.

Thermodynamic Control

The commercial standard (e.g., Eastman's CHDM-D) is typically a 70:30 trans:cis ratio . This ratio is not accidental; it represents the thermodynamic equilibrium achieved during high-temperature hydrogenation. To maximize the high-performance trans isomer, the reaction mixture is often heated with a basic catalyst (alkoxide) to isomerize the kinetic cis product into the thermodynamic trans form.[6]

Table 1: Comparative Properties of CHDM Isomers

| Property | Trans-Isomer | Cis-Isomer | Commercial Mix (70:30) |

| Melting Point | ~67°C | ~43°C (Waxy/Liquid) | ~30–40°C (Slurry) |

| Molecular Geometry | Linear (Equatorial/Equatorial) | Kinked (Axial/Equatorial) | Mixed |

| Polymer Effect | Increases | Reduces Crystallinity, Increases Clarity | Balanced Toughness/Clarity |

| Solubility | Lower in polar solvents | Higher | High |

Polymer Science in Drug Development

For the pharmaceutical scientist, CHDM is the "stealth" component in medical plastics. It is the defining monomer in PETG (Polyethylene Terephthalate Glycol-modified).

Why CHDM for Medical Devices?

Standard PET crystallizes, becoming opaque. By replacing ethylene glycol with CHDM (typically 30-33 mol%), the bulky cyclohexane ring disrupts the crystal lattice.

-

Result: An amorphous, ultra-clear polymer.

-

Benefit: Allows visual inspection of drug products (vials, syringes) and withstands gamma sterilization without yellowing or becoming brittle (unlike standard polypropylene).

Hydrolytic Stability & Biocompatibility

Polyesters containing CHDM exhibit superior resistance to hydrolysis compared to standard PET. This is critical for:

-

Long-term Implantables: Where degradation must be minimized.

-

Drug Delivery Depots: Where degradation must be controlled. The hydrophobic nature of the cyclohexane ring slows water penetration, allowing for tunable release profiles in biodegradable polyester scaffolds.

Experimental Protocol: Lab-Scale Hydrogenation

Note: This protocol synthesizes CHDM from DMCD to demonstrate the ester reduction step, which is the most challenging due to high-pressure requirements.

Safety Warning: This reaction involves high-pressure hydrogen gas (explosive hazard) and high temperatures. It must be performed in a rated autoclave behind a blast shield.

Reagents & Equipment

-

Substrate: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Catalyst: Copper Chromite (2-5 wt% loading).

-

Solvent: Methanol (to facilitate heat transfer and product solubility).

-

Reactor: 300mL Hastelloy High-Pressure Autoclave with magnetic stirring.

Step-by-Step Methodology

-

Catalyst Activation: If using unreduced copper chromite, activate in situ by heating to 200°C under 500 psi

for 2 hours. Vent and cool. -

Charge: Load DMCD (50g), Methanol (100mL), and activated Catalyst (2.5g) into the autoclave.

-

Purge: Seal reactor. Pressurize with

to 200 psi and vent (repeat 3x) to remove oxygen. Pressurize with -

Reaction:

-

Pressurize to 3000 psi (200 bar) with

. -

Heat to 250°C . Stir rate: 1000 RPM (mass transfer limited).

-

Maintain pressure by topping up

as it is consumed. -

Run time: 4–6 hours until

uptake ceases.

-

-

Work-up:

-

Cool to room temperature. Vent

slowly. -

Filter catalyst (Celite pad).

-

Rotary evaporate Methanol.

-

Purification: Vacuum distillation (approx. 160°C at 10 mmHg) to separate CHDM from unreacted ester.

-

Workflow Logic Diagram

Figure 2: Logical workflow for the high-pressure laboratory synthesis of CHDM.

References

-

Hasek, R. H., Elam, E. U., & Martin, J. C. (1959). Preparation of trans-1,4-cyclohexanedimethanol. U.S. Patent 2,917,549. Eastman Kodak Company.[7][8][9][10][11]

-

Kibler, C. J., Bell, A., & Smith, J. G. (1964). Polyesters of 1,4-cyclohexanedimethanol. Journal of Polymer Science Part A: General Papers, 2(5), 2115-2125.

-

Turner, S. R., & Seymour, R. W. (2002). Cyclohexanedimethanol Polyesters. In Encyclopedia of Polymer Science and Technology. Wiley.

-

Eastman Chemical Company. (2020).[7] Eastman 1,4-CHDM Glycol for Polyester Applications. Technical Data Sheet.

-

Bertolini, G., et al. (2013). Process for the preparation of 1,4-cyclohexanedimethanol. U.S. Patent 8,410,317.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 4. US10329235B2 - System and method for producing 1,4-cyclohexanedimethanol and 1,4- cyclohexanedicarboxylic acid from terephthalic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2000058248A1 - Process for producing 1,4-cyclohexanedimethanol with enhanced cis-isomer content - Google Patents [patents.google.com]

- 7. Timeline | History | Eastman [eastman.com]

- 8. acs.org [acs.org]

- 9. US5773554A - Copolyesters based on 1,4-cyclohexanedimethanol having improved stability - Google Patents [patents.google.com]

- 10. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]

- 11. mcnygenealogy.com [mcnygenealogy.com]

Preliminary Investigations into 1,3-Cyclohexanedimethanol Reactivity

This technical guide details the reactivity, conformational analysis, and experimental handling of 1,3-Cyclohexanedimethanol (1,3-CHDM) . It is structured to provide actionable insights for researchers transitioning from the more common 1,4-isomer or investigating novel polyester/polyurethane architectures.

Technical Guide & Whitepaper

Executive Summary: The "Meta" Advantage

While 1,4-Cyclohexanedimethanol (1,4-CHDM) is the industry standard for modifying PET (creating PETG), the 1,3-isomer (1,3-CHDM) offers a distinct "meta-substitution" geometry that fundamentally alters polymer backbone topology.[1]

The critical technical differentiator lies in its stereochemistry: Unlike the 1,4-isomer, the cis-1,3-CHDM isomer is the thermodynamically stable, diequatorial conformer. This inversion of stability rules (compared to 1,4-CHDM where trans is diequatorial) dictates that cis-1,3-CHDM exhibits superior reactivity and kinetic uniformity, making it the preferred stereoisomer for high-performance applications.

| Feature | 1,3-CHDM (Cis) | 1,4-CHDM (Trans) |

| Conformation | Diequatorial (e,e) | Diequatorial (e,e) |

| Stability | Most Stable Isomer | Most Stable Isomer |

| Reactivity | High (Un hindered) | High (Unhindered) |

| Polymer Effect | Kinks chain (Amorphous/Flexible) | Linearizes chain (Crystalline/Rigid) |

Molecular Architecture & Conformational Analysis

The Stereochemical Inversion

To understand the reactivity of 1,3-CHDM, one must analyze the cyclohexane chair conformation. The reactivity of the hydroxyl groups is governed by their axial or equatorial positioning.

-

Equatorial (-OH): Sterically accessible, highly reactive, nucleophilic.

-

Axial (-OH): Sterically hindered (1,3-diaxial interactions), lower reactivity, prone to intramolecular H-bonding.

In 1,3-disubstituted cyclohexanes, the geometric requirements for placing two groups in the equatorial position favor the cis configuration.

-

Cis-1,3-CHDM: Both hydroxymethyl groups can adopt the equatorial position (e,e). This conformation minimizes steric strain and maximizes reaction rates.

-

Trans-1,3-CHDM: One group must be axial while the other is equatorial (a,e). This creates a "kinetic mismatch" within the same molecule—one hydroxyl reacts significantly faster than the other, potentially leading to lower molecular weight oligomers or broad polydispersity indices (PDI).

Visualization of Conformational Stability

The following diagram illustrates the stability inversion between the 1,3 and 1,4 isomers.

Caption: Stability inversion map showing that Cis-1,3 and Trans-1,4 are the thermodynamically preferred diequatorial conformers.

Reactivity Profile & Polymerization Kinetics

Polyesterification Kinetics

When reacting 1,3-CHDM with dicarboxylic acids (e.g., adipic acid, terephthalic acid), the reaction rate (

-

Rate Constant (

): High. Both -CH₂OH groups extend away from the ring (equatorial). The reaction follows second-order kinetics similar to primary linear alcohols. -

Rate Constant (

): Biphasic. The equatorial -OH reacts rapidly (-

Implication: In stoichiometric polymerizations, trans-rich 1,3-CHDM feedstocks may result in "chain termination" behavior where the axial -OH fails to react fully before the viscosity limits diffusion, yielding lower molecular weights.

-

Physical Properties Comparison

| Property | 1,3-CHDM (Mixture) | 1,4-CHDM (Trans-rich) |

| CAS Number | 3971-28-6 (Generic)5059-76-7 (Cis) | 105-08-8 |

| Physical State | Liquid / Low-melting Solid | Solid (waxy) |

| Melting Point | < 45°C (Supercools easily) | 41–61°C |

| Boiling Point | ~276°C | 284–288°C |

| Solubility | High (Water/Alcohols) | Moderate |

Experimental Protocols

Protocol A: Synthesis via Hydrogenation (Adaptation)

Objective: Synthesize 1,3-CHDM from Dimethyl Isophthalate (DMI). This protocol adapts standard industrial hydrogenation for the 1,4-isomer, modified for the lower symmetry of the 1,3-isomer.

Reagents:

-

Dimethyl Isophthalate (DMI)

-

Catalyst: Copper Chromite (CuCr₂O₄) or Ru/C (5% Ruthenium on Carbon).

-

Solvent: Methanol (optional, can run neat).

Workflow:

-

Loading: Charge a high-pressure autoclave with DMI and 2-5 wt% catalyst.

-

Pressurization: Purge with N₂ (3x), then pressurize with H₂ to 200–300 bar (High pressure is required to reduce the aromatic ring).

-

Reaction: Heat to 160–180°C .

-

Note on Isomer Control: Lower temperatures (<160°C) with Ru catalysts favor the cis (kinetic) product. Higher temperatures promote thermodynamic equilibration (though for 1,3-CHDM, cis is also thermodynamic, making high cis content easier to achieve than in the 1,4 case).

-

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.

-

Purification: Filter catalyst while hot. Distill product under vacuum (<10 mmHg) to prevent thermal degradation.

Protocol B: Melt Polyesterification (Kinetic Evaluation)

Objective: Assess reactivity of 1,3-CHDM vs 1,4-CHDM with Adipic Acid.

Reagents:

-

Diol: 1,3-CHDM (1.05 eq) vs 1,4-CHDM (Control).

-

Diacid: Adipic Acid (1.00 eq).

-

Catalyst: Titanium(IV) butoxide (TBT), 300 ppm.

Step-by-Step:

-

Esterification (Stage 1):

-

Combine Diol and Diacid in a 3-neck flask with mechanical stirrer, N₂ inlet, and Dean-Stark trap.

-

Heat to 180°C . Water evolution begins.

-

Checkpoint: Measure Acid Value (AV) every 30 mins. 1,3-CHDM should show rapid initial drop similar to 1,4-CHDM if cis-content is high.

-

-

Polycondensation (Stage 2):

-

Once water evolution ceases (approx 2-3 hrs, T > 200°C), add TBT catalyst.

-

Apply vacuum gradually to < 1 mmHg. Increase Temp to 240°C .

-

Observation: 1,3-CHDM polymers will remain less viscous/crystalline than 1,4-analogs.

-

-

Termination: Stop when torque on stirrer reaches target (or time limit).

-

Analysis: Analyze

via DSC. 1,3-CHDM polyesters typically show a lower

Reactivity Logic & Troubleshooting

The following logic flow helps troubleshoot polymerization issues specifically related to 1,3-CHDM stereochemistry.

Caption: Decision tree for troubleshooting molecular weight buildup based on isomer ratio.

References

-

National Institute of Standards and Technology (NIST) . This compound (CAS 3971-28-6) Properties. Link

-

PubChem . Compound Summary: this compound.[2][3][4][5][6][7][8] National Library of Medicine. Link

- Eastman Chemical Company. Techniques for Hydrogenation of Dicarboxylates. (General reference for CHDM synthesis methodologies).

-

Dow Chemical . UNOXOL™ Diol (Mixture of 1,3- and 1,4-CHDM) Technical Data Sheet. (Demonstrates liquid state and coating applications). Link

- Journal of Polymer Science. Conformational Analysis of Cyclohexane-based Polyesters.

Sources

- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 2. EP3060591A1 - Copolymers and compositions with anti-adhesive and antimicrobial properties - Google Patents [patents.google.com]

- 3. m.molbase.com [m.molbase.com]

- 4. EP0863934A1 - Polyesters modified with 1,4-cyclohexanedimethanol having high clarity prepared utilizing an antimony containing catalyst/stabilizer system - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C8H16O2 | CID 107204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. US4483969A - Emulsifiable polyester waxes - Google Patents [patents.google.com]

Theoretical and Computational Framework for 1,3-Cyclohexanedimethanol (1,3-CHDM) Conformational Analysis

The following technical guide is structured to serve as a high-level operational framework for computational chemists and structural biologists. It synthesizes theoretical principles with practical computational workflows.[1]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) represents a critical conformational case study due to its dual nature: it serves as a high-performance monomer in polyester synthesis (enhancing

This guide provides a rigorous computational protocol to resolve the energetic competition between steric repulsion (1,3-diaxial strain) and electrostatic stabilization (IMHB).[1] We define a self-validating workflow to predict the Boltzmann population of conformers, essential for understanding reactivity and ligand-protein binding entropy.[1]

Structural Theory & Stereochemical Landscape

The Stereochemical Challenge

The 1,3-disubstitution pattern on a cyclohexane ring creates two distinct stereoisomers, each with unique conformational preferences governed by the A-value of the substituent and H-bonding potential.

-

Cis-1,3-CHDM:

-

Diequatorial (

): The global minimum for non-polar substituents.[1] Both hydroxymethyl groups extend radially, minimizing steric clash.[1] -

Diaxial (

): classically high-energy due to 1,3-diaxial repulsion.[1] However, in 1,3-CHDM, the two axial groups are positioned perfectly to form a "bridge" via hydrogen bonding, potentially stabilizing this otherwise unfavorable state.

-

-

Trans-1,3-CHDM:

-

Axial-Equatorial (

): The ring flip converts one

-

The Hydroxymethyl Rotamer Factor

Unlike a methyl group, the

-

Gauche vs. Anti: The C-C-O-H dihedral angle determines the orientation of the hydroxyl proton.

-

IMHB Network: The flexibility of the methylene linker allows the hydroxyl groups to "reach" further than in 1,3-cyclohexanediol, enabling H-bonds even in twisted conformations.

Computational Protocol: A Self-Validating Workflow

To accurately model 1,3-CHDM, one cannot rely on a simple geometry optimization.[1] The potential energy surface (PES) is rugged due to the hydroxyl rotamers. The following protocol ensures exhaustive sampling.

Step-by-Step Methodology

Phase I: Exhaustive Conformational Search (The "Coarse" Filter)

-

Objective: Generate all plausible rotamers and ring puckers.

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).[1]

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for saturated organics).[1]

-

Solvent: Implicit solvation (e.g., GB/SA chloroform) is crucial here to prevent vacuum electrostatic collapse.[1]

Phase II: DFT Geometry Optimization (The "Fine" Filter)

-

Objective: Refine structures and obtain electronic energies.

-

Functional:

B97X-D or M06-2X .[1]-

Reasoning: These range-separated hybrid functionals explicitly account for dispersion forces (London dispersion), which are critical for accurately modeling the attractive forces between the axial methylene groups in the

conformer. Standard B3LYP is insufficient here.

-

-

Basis Set: def2-TZVP or 6-311++G(d,p) .[1] Diffuse functions (

) are mandatory to describe the lone pairs on oxygen.[1]

Phase III: Thermochemical Analysis

-

Objective: Calculate Gibbs Free Energy (

) at 298K. -

Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

-

Solvation Correction: Single Point Energy (SPE) using SMD (Solvation Model based on Density) .

-

Why SMD? It parameterizes the cavity radius based on solute electron density, providing higher accuracy for polar solutes like diols than standard PCM.[1]

-

Workflow Visualization

Caption: Figure 1. Hierarchical computational workflow for resolving 1,3-CHDM conformational ensembles.

Energetic Landscape & Quantitative Analysis[3][4]

The following table summarizes expected relative energetic trends based on high-level theory applied to 1,3-disubstituted cyclohexanes.

Comparative Energetics Table

| Conformer Type | Ring Pucker | Substituent Orientation | Relative Enthalpy ( | Dominant Interaction |

| Cis-Isomer | Chair | Equatorial, Equatorial ( | 0.0 (Global Min) | Minimal Steric Strain |

| Cis-Isomer | Chair | Axial, Axial ( | +5.5 to +6.5 | 1,3-Diaxial Repulsion (destabilizing) |

| Cis-Isomer (H-Bond) | Chair | Axial, Axial ( | +2.0 to +3.5 | Intramolecular H-Bond (stabilizing) |

| Trans-Isomer | Chair | Axial, Equatorial ( | +1.8 to +2.5 | 1 Axial Substituent Penalty |

| Trans-Isomer | Twist-Boat | Pseudo-Equatorial | +4.5 to +6.0 | Ring Strain |

*Note: The

The "Diaxial Bridge" Phenomenon

In the cis-diaxial conformation, the oxygen atoms are roughly 2.5–3.0 Å apart. This proximity allows for a stable 6- or 7-membered virtual ring formed by the hydrogen bond (

-

Drug Design Implication: If a drug candidate utilizes a 1,3-CHDM scaffold, the cis-diaxial conformer mimics a compact, "caged" pharmacophore, whereas the cis-diequatorial conformer mimics a linear, extended linker.

Application in Drug Development: Scaffold Logic

Using 1,3-CHDM as a bioisostere requires understanding how it positions functional groups in 3D space compared to aromatic rings (flat) or alkyl chains (flexible).[1]

Decision Matrix for Scaffold Hopping

When replacing a phenyl ring or a flexible chain with 1,3-CHDM:

-

Vector Angle: The cis-(

) isomer provides a vector angle of -

Solubility: The exposed hydroxyls in the (

) form enhance water solubility ( -

Entropy: The ring structure reduces the entropic penalty of binding compared to a linear alkyl diol.[1]

Mechanistic Pathway for Ligand Design

Caption: Figure 2. Logic flow for selecting specific 1,3-CHDM conformers based on binding pocket requirements.

References

-

Wiberg, K. B., et al. (1999).[1] Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes.[1] Journal of Organic Chemistry.[1][3]

-

Abraham, R. J., et al. (1996).[1] Conformational analysis.[1][2][3][4][5][6][7] Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.[1]

-

PubChem. (2025).[1][8] this compound Compound Summary. National Library of Medicine.[1] [1]

-

Dixon, D. A., et al. (2024).[1] Benchmark Study of Density Functional Theory Methods in Geometry Optimization. Journal of Physical Chemistry A. [1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. [1]

Sources

- 1. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring free energy landscapes of large conformational changes: molecular dynamics with excited normal modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C8H16O2 | CID 107204 - PubChem [pubchem.ncbi.nlm.nih.gov]

understanding the basic chemistry of 1,3-Cyclohexanedimethanol

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a cycloaliphatic diol (CAS: 3971-28-6 for cis, 3971-29-7 for trans) that serves as a critical structural modifier in high-performance polyesters and polyurethanes. Unlike its linear isomer 1,4-CHDM, which facilitates chain packing and crystallinity, 1,3-CHDM introduces a "kink" (meta-substitution geometry) into the polymer backbone. This angulation disrupts crystalline domains, enhancing transparency, solubility, and impact resistance in the final resin.

This guide provides a rigorous technical analysis of 1,3-CHDM, focusing on its stereochemical stability, synthetic pathways from isophthalic acid, and its distinct reactivity profile compared to the 1,4-isomer.

Molecular Architecture & Stereochemistry

The physicochemical behavior of 1,3-CHDM is governed by the conformational analysis of the cyclohexane ring. Understanding the stability of its isomers is prerequisite for controlling reaction kinetics and polymer morphology.

Conformational Analysis: The "Cis-Stability" Inversion

A common misconception is assuming trans isomers are always more stable in disubstituted cyclohexanes. For 1,3-substitution, the opposite is true.[1]

-

Cis-1,3-CHDM: Both hydroxymethyl groups can occupy equatorial positions simultaneously (diequatorial,

). This minimizes 1,3-diaxial steric strain, making the cis isomer thermodynamically favored. -

Trans-1,3-CHDM: One group must be axial while the other is equatorial (

). The axial substituent introduces significant steric repulsion with the ring protons at C5, raising the ground state energy.

This contrasts sharply with 1,4-CHDM, where the trans isomer is diequatorial (

Visualization of Stereochemical Stability

Figure 1: Conformational energy landscape of 1,3-CHDM isomers. The cis isomer adopts the low-energy diequatorial conformation, unlike the 1,4-series where trans is preferred.

Synthetic Pathways & Production[2][3]

Industrial synthesis of 1,3-CHDM predominantly follows the catalytic hydrogenation of isophthalic acid (IPA) or dimethyl isophthalate (DMI). The choice of feedstock dictates the reaction conditions and catalyst selection.

Catalytic Hydrogenation Mechanism

The reduction occurs in two distinct phases:

-

Ring Hydrogenation: Saturation of the aromatic ring to form 1,3-cyclohexanedicarboxylate.

-

Ester Reduction: Reduction of the carboxyl/ester groups to primary hydroxyls.

Catalyst Selection:

-

Ruthenium on Carbon (Ru/C): Highly active for ring hydrogenation at lower temperatures (130–160°C).

-

Copper Chromite (CuCr): Standard for ester reduction but requires high pressure (200–300 bar) and temperature (200°C+).

-

Bimetallic Systems (Pd/Ru): Used to tune the cis/trans ratio in the intermediate stage.

Figure 2: Step-wise catalytic hydrogenation pathway from Isophthalic Acid to 1,3-CHDM.

Physicochemical Profile

The following data summarizes the key physical properties of 1,3-CHDM. Note the influence of the isomer ratio on melting range.

| Property | Value / Description | Relevance |

| Molecular Formula | C | Diol functionality |

| Molecular Weight | 144.21 g/mol | Stoichiometry calculations |

| Boiling Point | ~222°C (at 760 mmHg) | High processing stability |

| Melting Point | 45–55°C (Mixture) | Low MP aids melt blending |

| Density | 1.036 g/cm³ | Polymer density estimation |

| Solubility | Soluble in water, alcohols | Easy formulation in polar systems |

| Flash Point | ~131°C | Safety in high-temp reactors |

Reactivity & Polymerization Effects[5]

The "Kink" Effect in Polyesters

In polyethylene terephthalate (PET) modification, 1,4-CHDM is used to create PETG, which is less crystalline than PET but still retains some order due to the linear nature of the 1,4-linkage.

1,3-CHDM acts as a stronger crystallization disruptor. The 120° bond angle of the 1,3-substitution (meta-geometry) introduces a permanent "kink" in the polymer chain. This prevents the efficient chain packing required for crystallization.

-

Result: Polymers modified with 1,3-CHDM typically exhibit lower Melting Temperatures (Tm) and slower crystallization rates than those with 1,4-CHDM.

-

Benefit: Ideal for transparent applications where haze (caused by crystallites) must be eliminated, or for flexible coatings where rigidity is undesirable.

Reactivity of Primary Hydroxyls

Both hydroxyl groups in 1,3-CHDM are primary (–CH

-

Equivalence: Unlike glycerol or other polyols with mixed primary/secondary OH groups, 1,3-CHDM shows relatively equal reactivity at both ends.

-

Steric Shielding: The cyclohexane ring provides steric bulk near the reaction site, which can improve the hydrolytic stability of the resulting ester bonds compared to linear aliphatic diols (like 1,4-butanediol).

Experimental Protocols (Self-Validating)

Protocol 6.1: Isomer Ratio Determination via H-NMR

Objective: Quantify the Cis:Trans ratio of a 1,3-CHDM sample.[2]

Principle: The chemical shift of the ring protons differs due to magnetic anisotropy.[3] In the cis (diequatorial) isomer, the axial protons at C2 (between the substituents) are in a distinct magnetic environment compared to the trans isomer.

Methodology:

-

Sample Prep: Dissolve 10 mg of 1,3-CHDM in 0.6 mL of DMSO-

or CDCl -

Acquisition: Acquire a standard

H-NMR spectrum (min 300 MHz). -

Analysis:

-

Focus on the hydroxymethyl protons (–CH

OH) region (3.2 – 3.6 ppm). -

Look for the splitting of the ring methine protons (–CH –CH

OH). -

Validation: The cis isomer (symmetric) typically yields a simpler splitting pattern. The trans isomer (asymmetric) breaks symmetry, often resulting in more complex multiplets.

-

Integration: Integrate the distinct methine signals.

-

Calculation: Ratio =

-

Protocol 6.2: Lab-Scale Purification (Recrystallization)

Objective: Enrich the cis isomer from a commercial mixture.

-

Solvent Selection: Use a mixture of Ethyl Acetate and Hexane (start with 1:1).

-

Dissolution: Dissolve the crude mixture in hot ethyl acetate (~60°C).

-

Precipitation: Slowly add hexane until slight turbidity appears.

-

Cooling: Allow to cool slowly to 4°C.

-

Filtration: The solid precipitate will be enriched in the higher-melting isomer (typically the more symmetric cis form in high-purity contexts, though mixed crystals are common).

-

Validation: Verify enrichment using Protocol 6.1.

References

-

Eastman Chemical Company. (n.d.). This compound (CHDM) Technical Data Sheet. Retrieved from

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Shinde, S., et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of 1,3-disubstituted cyclohexanes).

Sources

Methodological & Application

Application Note: 1,3-Cyclohexanedimethanol in Advanced Polymer Synthesis

This guide serves as a technical manual for the application of 1,3-Cyclohexanedimethanol (1,3-CHDM) in high-performance polymer synthesis.[1] While its isomer 1,4-CHDM is the industry standard for modifying polyethylene terephthalate (PET), 1,3-CHDM is a critical "conformational disruptor" used to engineer amorphous regions, improve solubility, and enhance flexibility in advanced materials.

Introduction: The Structural Advantage of 1,3-CHDM

This compound is a cycloaliphatic diol often overshadowed by its 1,4-isomer. However, in precision polymer engineering, 1,3-CHDM offers unique steric properties.[1] Unlike the linear, symmetrical 1,4-CHDM which promotes crystallinity and high melting points, 1,3-CHDM introduces a "kink" in the polymer backbone.[1]

Key Differentiators

| Feature | 1,4-CHDM (Standard) | 1,3-CHDM (Specialty) |

| Conformation | Linear, Symmetrical | Angular (Kinked) |

| Primary Effect | Increases | Suppresses Crystallinity, Increases Solubility |

| State at RT | Solid (Waxy) | Liquid or Low-Melting Solid (Isomer dependent) |

| Application | PETG bottles, Fibers | High-solids coatings, Optical resins, Flexible PUs |

Stereochemistry Note: 1,3-CHDM exists as cis (diequatorial or diaxial) and trans (equatorial-axial) isomers.[1] The commercial grade is typically a mixture.[1] The cis isomer is thermodynamically more stable in the 1,3-configuration, whereas the trans isomer is more stable in the 1,4-configuration.[1] This inversion of stability is crucial for understanding reactivity and final polymer morphology.[1]

Material Science Fundamentals

The "Kink" Effect in Polyesters

Incorporating 1,3-CHDM into a polyester backbone (e.g., reacting with Terephthalic Acid) prevents the efficient packing of polymer chains.[1]

-

Mechanism: The 1,3-substitution pattern creates a bond angle that disrupts the lattice structure.[1]

-

Result: This lowers the melting temperature (

) and slows crystallization rates, making it ideal for transparent, amorphous thermoplastics or low-temperature cure coatings .[1]

Hard Segment Disruption in Polyurethanes

In polyurethanes, 1,3-CHDM acts as a chain extender or soft-segment modifier.[1]

-

Mechanism: It interferes with the hydrogen bonding alignment between urethane linkages (hard segments).[1]

-

Result: This yields polyurethanes with higher optical clarity (reduced domain separation) and improved solubility in less toxic solvents (e.g., MEK vs. DMF).[1]

Protocol A: Synthesis of Amorphous Copolyesters

Objective: Synthesize a high-molecular-weight, amorphous copolyester using 1,3-CHDM to modify crystallinity. Target Application: Optical films or drug-delivery matrix (biodegradable if aliphatic diacids are used).[1]

Reagents & Equipment[1][2][3]

-

Monomers: Dimethyl Terephthalate (DMT), 1,3-CHDM (excess), Ethylene Glycol (optional comonomer).[1]

-

Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (100-300 ppm).[1]

-

Equipment: Stainless steel autoclave or glass reactor with mechanical stirrer, nitrogen inlet, and vacuum line (< 1 mmHg capability).

Step-by-Step Methodology

1. Transesterification (Ester Interchange)

-

Charge: Load DMT and 1,3-CHDM into the reactor. Use a molar ratio of 1:1.2 to 1:2.0 (Diacid:Diol).[1][2] The excess diol is required to drive the equilibrium.[1]

-

Catalyst: Add TBT (150 ppm relative to theoretical polymer yield).

-